3-Methylbutyl 2-(dimethylamino)benzoate

Description

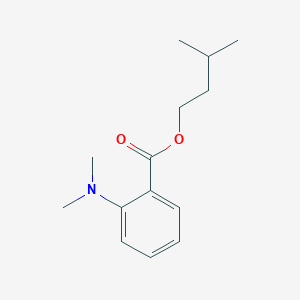

3-Methylbutyl 2-(dimethylamino)benzoate is an ester derivative of benzoic acid featuring a dimethylamino group at the 2-position of the aromatic ring and a branched 3-methylbutyl ester chain. This compound is structurally distinct due to the ortho-substituted dimethylamino group, which may influence electronic properties, solubility, and reactivity compared to para-substituted analogs.

Properties

CAS No. |

82612-95-1 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

3-methylbutyl 2-(dimethylamino)benzoate |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-7-5-6-8-13(12)15(3)4/h5-8,11H,9-10H2,1-4H3 |

InChI Key |

ARXVXVOLXMVYIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 2-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction between 2-(dimethylamino)benzoic acid and 3-methylbutanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 2-(dimethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

Oxidation: Formation of 2-(dimethylamino)benzoic acid.

Reduction: Formation of 3-methylbutyl alcohol.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

3-Methylbutyl 2-(dimethylamino)benzoate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the formulation of cosmetics and personal care products due to its UV-absorbing properties.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 2-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing active metabolites that exert specific effects.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (EDB)

Structural Differences :

- Substituent position: Dimethylamino group at the para position (4-) versus ortho (2-).

- Ester group: Ethyl vs. 3-methylbutyl.

Key Findings :

- Reactivity: EDB demonstrates superior reactivity as a co-initiator in resin cements compared to methacrylate-based amines like 2-(dimethylamino)ethyl methacrylate (DMAEMA). It achieves a higher degree of conversion in polymerization reactions .

- Physical Properties : Resins containing EDB exhibit better mechanical performance (e.g., surface smoothness, longevity) than those with DMAEMA .

- DPI Interaction : Diphenyliodonium hexafluorophosphate (DPI) enhances polymerization in DMAEMA-containing resins but has minimal impact on EDB, suggesting greater inherent stability in EDB .

Table 1: EDB vs. Target Compound

| Property | Ethyl 4-(Dimethylamino)Benzoate (EDB) | 3-Methylbutyl 2-(Dimethylamino)Benzoate |

|---|---|---|

| Substituent Position | Para | Ortho |

| Molecular Formula | C11H15NO2 | C13H19NO2 |

| Reactivity in Resins | High (preferred co-initiator) | Not reported |

| DPI Sensitivity | Low | Unknown |

3-(Dimethylamino)Propyl 2-Methylbenzoate

Structural Differences :

- Dimethylamino group is on the propyl chain rather than the aromatic ring.

- A methyl group is present at the 2-position of the benzoate ring.

Key Findings :

- Physicochemical Properties: The alkyl chain-linked dimethylamino group likely increases hydrophobicity compared to ring-substituted analogs. This structural variation may reduce solubility in polar solvents .

2-(Dimethylamino)Ethyl 4-(Butyl(Trifluoromethyl)Amino)Benzoate

Structural Differences :

- Trifluoromethyl and butylamino groups at the 4-position of the benzoate ring.

- Ester group: 2-(Dimethylamino)ethyl vs. 3-methylbutyl.

Key Findings :

- Synthesis: Prepared via nucleophilic substitution, highlighting the versatility of dimethylamino-containing esters in modular synthesis .

- Electronic Effects : The electron-withdrawing trifluoromethyl group may alter the electron density of the aromatic ring, affecting reactivity in catalysis or polymerization.

Critical Discussion of Substituent Effects

- Positional Isomerism: The para-substituted dimethylamino group (e.g., in EDB) facilitates resonance stabilization, enhancing its electron-donating capacity in polymerization.

- Ester Chain Impact : Branched esters like 3-methylbutyl may improve lipid solubility and thermal stability compared to linear chains (e.g., ethyl or propyl), making them suitable for industrial coatings or hydrophobic matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.